molecular formula C6H5ClN2O3 B12354560 methyl 4-chloro-3-oxo-4H-pyridazine-6-carboxylate

methyl 4-chloro-3-oxo-4H-pyridazine-6-carboxylate

Cat. No.: B12354560
M. Wt: 188.57 g/mol
InChI Key: ZMQCUGDJQCMMIT-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

methyl 4-chloro-3-oxo-4H-pyridazine-6-carboxylate

InChI

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2-3H,1H3

InChI Key

ZMQCUGDJQCMMIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C(=O)N=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the reaction of 3,6-dichloropyridazine with methanol in the presence of a base, such as sodium methoxide, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a hydroxyl derivative .

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry .

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